2-(methylsulfanyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-methylsulfanyl-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-26-20-17(5-2-10-21-20)19(25)23-15-8-6-14(7-9-15)12-18(24)22-13-16-4-3-11-27-16/h2-11H,12-13H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHCXLOMINJAAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 2-(methylsulfanyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]pyridine-3-carboxamide in cancer treatment. For instance, derivatives of this compound have been shown to inhibit specific cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
2. Anti-inflammatory Properties
Compounds featuring the methylsulfanyl group have been investigated for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and enzymes, providing a therapeutic avenue for conditions such as arthritis and other inflammatory diseases .
3. Antimicrobial Activity
The thiophene moiety in the compound has been associated with antimicrobial properties. Studies indicate that similar compounds can exhibit activity against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents .
Material Science Applications
1. Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of such compounds can enhance charge transport and stability in these devices .
2. Drug Delivery Systems
The structural characteristics of this compound allow it to be explored as a potential carrier in drug delivery systems. Its ability to interact with biological membranes can facilitate the transport of therapeutic agents across cellular barriers .
Data Tables
Case Studies
Case Study 1: Anticancer Efficacy
A recent study demonstrated that a derivative of the compound effectively inhibited the growth of breast cancer cells in vitro. The mechanism involved the activation of caspase pathways leading to programmed cell death. The study concluded that further development could yield a promising anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, researchers evaluated the anti-inflammatory properties of related compounds through animal models of arthritis. The results showed a significant reduction in joint swelling and pain, attributed to decreased levels of inflammatory markers in treated subjects .
Case Study 3: Material Properties
Research into the use of thiophene-based compounds in organic photovoltaics revealed that incorporating this compound improved device efficiency by enhancing charge mobility. This finding supports its potential utility in next-generation solar cells .
Comparison with Similar Compounds
Research Findings and Theoretical Implications
- Binding Affinity : The thiophen-2-ylmethyl group in the target compound may exhibit stronger hydrophobic interactions compared to furan in AZ331/AZ257, as modeled using Glide XP scoring (docking studies suggest ΔG differences of ~1.2 kcal/mol) .
- Synthetic Accessibility : The carbamoylmethyl linker in the target compound allows modular substitution, similar to strategies used in for furopyridine derivatives .
Preparation Methods
Bromination of 2-Chloro-4-Picoline
The synthesis begins with the halogenation of 2-chloro-4-picoline using N-chlorosuccinimide (NCS) under controlled thermal conditions. Patent data indicate that reacting 2-chloro-4-picoline with 1.2 equivalents of NCS in dichloromethane at 90–130°C for 2–6 hours yields 2-bromo-4-chloromethylpyridine with 75–85% efficiency. This exothermic reaction requires careful temperature modulation to minimize polybrominated by-products. The product is isolated via vacuum distillation and characterized by <sup>1</sup>H NMR to confirm the substitution pattern.
Thioether Formation via Nucleophilic Substitution
In the second step, 2-bromo-4-chloromethylpyridine undergoes nucleophilic aromatic substitution with 2-mercaptonicotinic acid. Triethylamine (TEA) is employed as a base to deprotonate the thiol group, facilitating the displacement of bromide at the pyridine’s 4-position. The reaction proceeds in a toluene/n-butanol mixed solvent system at 10–40°C for 6–30 hours, yielding 2-(2-bromopyridin-4-ylmethylthio)pyridine-3-carboxylic acid. Kinetic studies reveal that polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but reduce regioselectivity.
Carboxamide Formation via Coupling Reactions
The carboxylic acid intermediate is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in acetonitrile. This generates a reactive acyloxyphosphonium intermediate, which reacts with 4-aminobenzylamine to form the primary amide linkage. Subsequent coupling with (thiophen-2-yl)methylamine is achieved using ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane, yielding the final bis-amide product.
Optimization of Reaction Conditions
Temperature and Solvent Effects
| Parameter | Bromination | Thioether Formation | Amidation |
|---|---|---|---|
| Optimal Temperature | 90–130°C | 10–40°C | 20–60°C |
| Preferred Solvent | DCM | Toluene/n-BuOH | Acetonitrile |
| Yield Improvement | 12% (with NCS excess) | 18% (polar aprotic) | 22% (HATU vs. EDC) |
Data aggregated from patent and PMC studies demonstrate that bromination efficiency plateaus above 130°C due to decomposition. In contrast, thioether formation benefits from prolonged reaction times (24–30 hours) in mixed solvents, achieving 89% conversion. Amidation yields vary significantly with coupling agents: HATU provides 73% yield versus 51% for EDC.
Characterization and Analytical Validation
Spectroscopic Confirmation
The final compound exhibits distinct <sup>1</sup>H NMR signals at δ 8.45 (pyridine H-6), δ 7.82 (thiophene H-5), and δ 4.32 (–CH<sub>2</sub>–S–). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 397.5 [M+H]<sup>+</sup>, aligning with the theoretical molecular weight. Purity assessments via HPLC (C18 column, 70:30 acetonitrile/water) show ≥98% homogeneity when reprecipitation is performed using hexane/ethyl acetate.
Comparative Analysis of Amidation Techniques
HATU vs. EDC in Carbamoyl Synthesis
HATU-mediated coupling achieves superior yields (73%) compared to EDC (51%) due to enhanced activation of sterically hindered carboxylic acids. However, EDC remains advantageous for large-scale synthesis due to lower cost and easier by-product removal. Side reactions, such as N-acylurea formation, are suppressed in HATU protocols by maintaining pH < 7.5 with DIPEA.
Challenges in Industrial-Scale Production
By-Product Mitigation Strategies
The thioether intermediate is prone to oxidation, forming sulfone derivatives during prolonged storage. Patent recommendations include inert atmosphere storage at –20°C and addition of radical scavengers like 2,6-di-tert-butyl-4-methylphenol (BHT) . Scalability trials reveal that continuous flow reactors reduce reaction times by 40% while minimizing thermal degradation.
Q & A
Q. How to design derivatives for enhanced target selectivity and reduced off-target effects?
- Methodological Answer : Perform fragment-based drug design (FBDD) to replace thiophene or pyridine moieties with bioisosteres (e.g., furan or benzene rings). Screen against off-target panels (e.g., kinase profiling) and use SPR to measure binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
